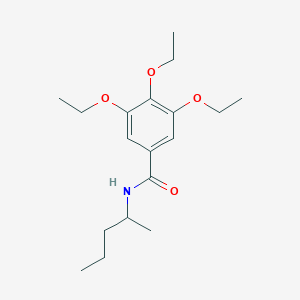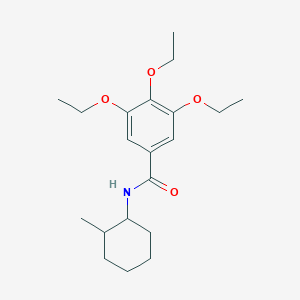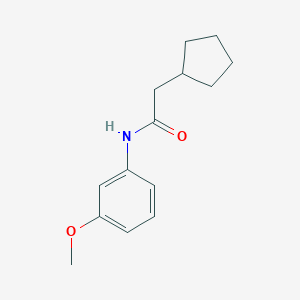![molecular formula C17H19ClN2O2S B308789 N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B308789.png)
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CAY10505 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune responses. This compound also inhibits the activity of COX-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It can reduce inflammation and oxidative stress, and has been shown to have neuroprotective effects. This compound has also been studied for its potential use in treating diabetes, as it can improve insulin sensitivity and reduce blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide in lab experiments is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in treating inflammatory bowel disease and other autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
Métodos De Síntesis
The synthesis of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with isopentylamine, followed by reduction with tin (II) chloride and sodium borohydride. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to obtain the final product.
Aplicaciones Científicas De Investigación
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in treating cancer, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C17H19ClN2O2S |
|---|---|
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(3-methylbutylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11(2)7-8-19-16(21)12-5-6-13(18)14(10-12)20-17(22)15-4-3-9-23-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
MRXFYTYAGLASRU-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2 |
SMILES canónico |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
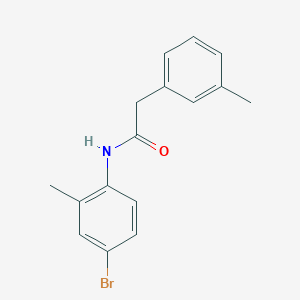

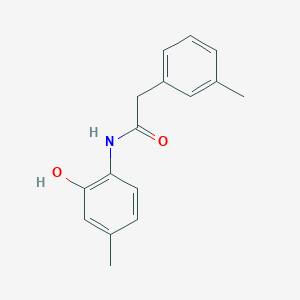
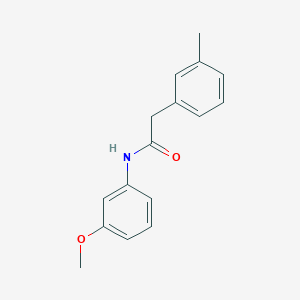

![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)
